O-(3-Chloroallyl)hydroxylamine
CAS No.: 87851-77-2
Cat. No.: VC21184684
Molecular Formula: C3H6ClNO
Molecular Weight: 107.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87851-77-2 |
---|---|
Molecular Formula | C3H6ClNO |
Molecular Weight | 107.54 g/mol |
IUPAC Name | O-[(E)-3-chloroprop-2-enyl]hydroxylamine |
Standard InChI | InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ |
Standard InChI Key | XGNHRRHYGMFKAQ-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/Cl)ON |
SMILES | C(C=CCl)ON |
Canonical SMILES | C(C=CCl)ON |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
O-(3-Chloroallyl)hydroxylamine consists of a hydroxylamine group (-ONH₂) attached to a 3-chloroallyl chain (CH₂-CHCl-CH₂-). The E-configuration indicates a trans arrangement of substituents around the double bond, enhancing its reactivity in nucleophilic and electrophilic reactions .
Key Physicochemical Data
The compound exists as a clear, colorless oil with a refractive index of 1.454 . Its acidic nature (pKa ~3.8) enables protonation under mildly acidic conditions, influencing its reactivity in aqueous environments.
Synthesis and Manufacturing Processes
Industrial Synthesis Routes
The synthesis of O-(3-Chloroallyl)hydroxylamine involves nucleophilic substitution reactions between hydroxylamine derivatives and 3-chloroallyl halides. Key methods include:
Reaction with 3-Chloroallyl Chloride
Hydroxylamine hydrochloride reacts with 3-chloroallyl chloride in an aqueous medium, often with a base (e.g., NaHCO₃) to neutralize HCl byproducts. This method yields the hydrochloride salt, which is purified via crystallization .
Alternative Reactants
In some protocols, 3-bromo-2-chloropropene is employed with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds in dichloromethane (DCM) and DMF, followed by hydrazine-mediated deprotection to isolate the free hydroxylamine .
Table 1: Synthesis Steps and Conditions
Step | Reactants/Reagents | Conditions | Product Form |
---|---|---|---|
1 | Hydroxylamine HCl + 3-chloroallyl chloride | Aqueous, room temperature, NaHCO₃ | Hydrochloride salt |
2 | 3-bromo-2-chloropropene + DBU + N-hydroxyphthalimide | DCM/DMF, 23°C, 18h | Intermediate |
3 | Hydrazine hydrate | Stirring at 23°C, 18h | Free hydroxylamine |
Industrial Production Optimization
Continuous flow processes are employed to enhance yield and consistency. Parameters such as temperature control (20–75°C) and pH maintenance (neutral to weakly acidic) are critical .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
O-(3-Chloroallyl)hydroxylamine is pivotal in synthesizing antimicrobial agents and pharmaceutical intermediates. Its hydroxylamine group facilitates:
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Oxime formation with carbonyl compounds.
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Michael additions to α,β-unsaturated carbonyls.
Case Study: Herbicide Synthesis
The compound is a precursor to 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, a herbicide and plant growth regulator. This involves reacting O-(3-Chloroallyl)hydroxylamine with a bicyclic ketone under basic conditions .
Agricultural Chemicals
As an intermediate for Clethodim, a post-emergent herbicide, it contributes to crop protection formulations. Its reactivity ensures efficient incorporation into complex agrochemical structures .
Mechanism of Action in Biochemical Reactions
The hydroxylamine group undergoes covalent bonding with electrophilic sites in biomolecules (e.g., proteins), enabling targeted modifications. This property is leveraged in drug discovery for designing enzyme inhibitors .
Hazard Type | Description | Mitigation Strategy |
---|---|---|
Flammability | Flash point 80°C; combustible | Store in flame-proof containers |
Corrosivity | Acidic nature (pKa ~3.8) | Use glass-lined equipment |
Toxicity | Potential skin/eye irritant | Wear PPE (gloves, goggles) |
Market Dynamics and Regulatory Considerations
Supplier | Location | Purity Range | Packaging (kg) |
---|---|---|---|
Ningbo Inno Pharmchem | China | 95–99% | 0.1–100 |
Chemsrc | Global | 97–99% | 1–50 |
Other Chinese manufacturers | China | 95–98% | 5–500 |
Prices vary based on quantity and purity, with competitive rates for bulk orders .
Regulatory Classification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume